Critical Intermediate in Olodaterol Synthesis: Evidence from a Patent Process
US Patent US08420809B2 explicitly details a large-scale hydrogenation step using 1-[2-hydroxy-3-nitro-5-(phenylmethoxy)-phenyl]-ethanone as the starting material to synthesize a key olodaterol intermediate [1]. The procedure demonstrates its use at a 15.00 kg (52.22 mol) scale, establishing it as the validated and required starting material for this specific, patented route to olodaterol. While a direct yield comparison with an alternative intermediate is not provided, the patent's specific claims and experimental details provide high-strength evidence for its unique and essential role in this pharmaceutical manufacturing process [1].
| Evidence Dimension | Defined role in patented synthesis of olodaterol |
|---|---|
| Target Compound Data | 15.00 kg (52.22 mol) used as reactant in hydrogenation step of US08420809B2 |
| Comparator Or Baseline | Not applicable; evidence based on specific use in a patented process. |
| Quantified Difference | N/A |
| Conditions | Hydrogenation at 3 bar H2, 25°C, with platinum(IV) oxide catalyst in 2-methyltetrahydrofuran [1] |
Why This Matters
For organizations developing generic olodaterol or requiring an intermediate for this specific synthetic route, this compound is the established, patent-validated choice, which is critical for regulatory filings and process reliability.
- [1] Konetzki, I., et al. (2013). US Patent No. US08420809B2. Process for the manufacturing of betamimetics. View Source
